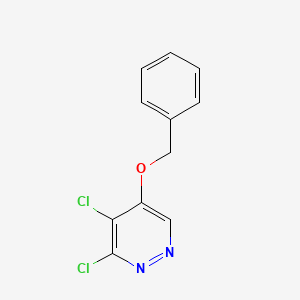![molecular formula C14H9NO4 B15065828 N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide CAS No. 61631-81-0](/img/structure/B15065828.png)
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide is a chemical compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Méthodes De Préparation
The synthesis of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be achieved through several synthetic routes. Common methods include:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents to form the dihydronaphthofuran structure.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to construct the furan ring.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures to form the desired compound.
Friedel-Crafts Reactions: These are used to introduce acyl groups into the aromatic ring.
Wittig and Claisen Rearrangements: These reactions are employed to form carbon-carbon bonds and rearrange molecular structures.
Analyse Des Réactions Chimiques
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Cycloaddition: This includes reactions like the Diels–Alder reaction, which forms ring structures.
Applications De Recherche Scientifique
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be compared with other dihydronaphthofurans, such as:
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: This compound has similar structural features but different functional groups.
Vinylidene-naphthofurans: These compounds exhibit photochromic properties when exposed to UV or sunlight
This compound stands out due to its unique combination of biological activities and synthetic versatility, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61631-81-0 |
|---|---|
Formule moléculaire |
C14H9NO4 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
N-(1,3-dioxobenzo[f][2]benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C14H9NO4/c1-7(16)15-12-4-2-3-8-5-10-11(6-9(8)12)14(18)19-13(10)17/h2-6H,1H3,(H,15,16) |
Clé InChI |
CZCBNONGKSMPBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=CC3=C(C=C21)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



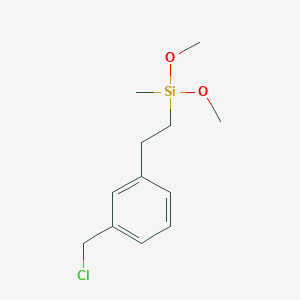


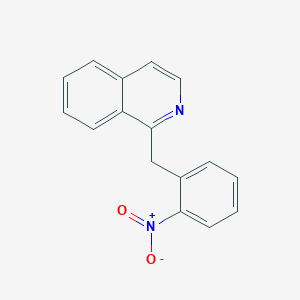

![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)

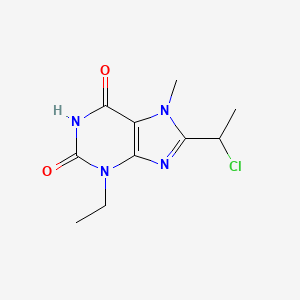


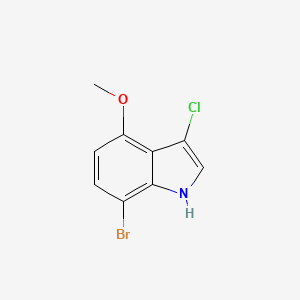
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
